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molecular formula C11H9ClO3 B8389967 3-Methoxy-4-(2-propynyloxy)benzoyl chloride

3-Methoxy-4-(2-propynyloxy)benzoyl chloride

Cat. No. B8389967
M. Wt: 224.64 g/mol
InChI Key: MLQCWAWJYAIGBQ-UHFFFAOYSA-N
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Patent
US07902400B2

Procedure details

To 100 ml of toluene were added 12.0 g of 4-(2-propynyloxy)-3-methoxybenzoic acid, 9.0 g of thionyl chloride and 50 mg of DMF, and the mixture obtained was heated under reflux for 3 hours. Then, the reaction mixture was concentrated. The solid obtained was washed with hexane to obtain 11.0 g of 4-(2-propynyloxy)-3-methoxybenzoyl chloride represented by the formula.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][C:6]=1[O:14][CH3:15])[C:2]#[CH:3].S(Cl)([Cl:18])=O>CN(C=O)C.C1(C)C=CC=CC=1>[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:18])=[O:10])=[CH:7][C:6]=1[O:14][CH3:15])[C:2]#[CH:3]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C#C)OC1=C(C=C(C(=O)O)C=C1)OC
Name
Quantity
9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mg
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OC1=C(C=C(C(=O)Cl)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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